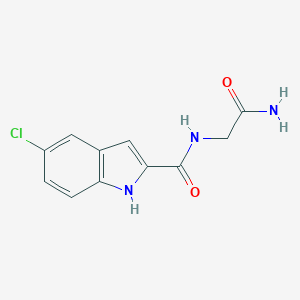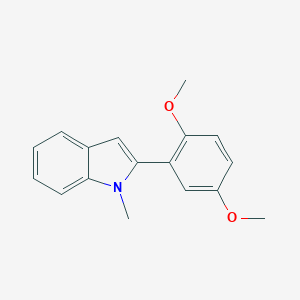![molecular formula C19H13N3O3S2 B277000 N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in different studies.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide varies depending on its application. In cancer cells, it inhibits the activity of proteasomes, which are responsible for protein degradation and play a role in cancer cell survival. In Alzheimer's disease, it inhibits the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease. In bacteria and fungi, it inhibits the growth of the cells by interfering with their metabolic processes. In metal ion detection, it acts as a fluorescent probe that binds to metal ions and emits fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide vary depending on its application. In cancer cells, it induces apoptosis, which leads to cell death. In Alzheimer's disease, it inhibits the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain. In bacteria and fungi, it inhibits the growth of the cells, which can prevent infections. In metal ion detection, it emits fluorescence, which can be used to detect the presence of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific fields, which makes it a versatile compound for research. Another advantage is that it can be synthesized through various methods, which allows for flexibility in the research process. However, one limitation is that the yield of the compound varies depending on the method used, which can affect the reproducibility of the results. Another limitation is that it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research of N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to study its mechanism of action in more detail, which can provide insights into its potential applications. Additionally, future research can focus on improving the yield of the compound and developing more efficient synthesis methods. Finally, research can focus on optimizing the compound for specific applications, such as developing more potent anticancer agents or more sensitive metal ion probes.
Méthodes De Synthèse
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been synthesized through various methods, including the reaction of 2-aminothiophenol with 2-nitrobenzaldehyde in the presence of sodium hydroxide, followed by reduction of the resulting Schiff base with sodium dithionite. Another method involves the reaction of 2-aminothiophenol with 2-nitrobenzoyl chloride, followed by cyclization with 1,3-cyclohexanedione in the presence of triethylamine. The yield of the compound varies depending on the method used, but it has been reported to be up to 70%.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes. It has also been studied as a potential treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid beta peptides. In addition, it has been investigated for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi. In chemistry, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C19H13N3O3S2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C19H13N3O3S2/c1-22-14-9-10-16(11-5-4-6-12(17(11)14)18(22)23)27(24,25)21-19-20-13-7-2-3-8-15(13)26-19/h2-10H,1H3,(H,20,21) |
Clé InChI |
ZAMKILOAOLWNBA-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=CC=CC=C5S4)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC5=CC=CC=C5S4)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)
